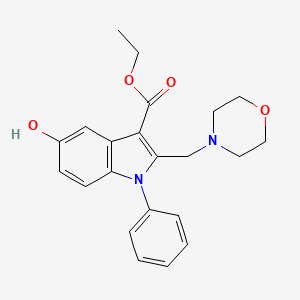![molecular formula C12H10Br2F6N2O B14949177 1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is a synthetic organic compound characterized by the presence of trifluoromethyl and dibromophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA typically involves the reaction of 1,1-bis(trifluoromethyl)propylamine with 2,4-dibromophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA can undergo various chemical reactions, including:
Substitution Reactions: The dibromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with substituted groups on the phenyl ring.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Hydrolysis: Breakdown products including amines and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and stability, while the dibromophenyl group can facilitate interactions with aromatic residues in proteins. The urea linkage may also play a role in the compound’s overall activity by providing a stable scaffold for these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DICHLOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIFLUOROPHENYL)UREA
- N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIMETHOXYPHENYL)UREA
Uniqueness
N-[1,1-BIS(TRIFLUOROMETHYL)PROPYL]-N’-(2,4-DIBROMOPHENYL)UREA is unique due to the presence of both trifluoromethyl and dibromophenyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features can enhance the compound’s performance in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H10Br2F6N2O |
|---|---|
Molekulargewicht |
472.02 g/mol |
IUPAC-Name |
1-(2,4-dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
InChI |
InChI=1S/C12H10Br2F6N2O/c1-2-10(11(15,16)17,12(18,19)20)22-9(23)21-8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
VLDMKCFZZDHLNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
![N'-[(E)-(1-Benzyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949139.png)
![{[(1,2,2,6,6-Pentamethylpiperidin-4-ylidene)amino]oxy}(phenyl)methanone](/img/structure/B14949145.png)
![N-{(E)-[5-bromo-2-(propan-2-yloxy)phenyl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14949152.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)

![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
